4-[(2,4-dichlorophenyl)carbonyl]-1-(3-ethoxypropyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(2,4-DICHLOROBENZOYL)-1-(3-ETHOXYPROPYL)-5-(4-FLUOROPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE is a synthetic organic compound that belongs to the class of pyrrolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-DICHLOROBENZOYL)-1-(3-ETHOXYPROPYL)-5-(4-FLUOROPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The starting materials often include 2,4-dichlorobenzoic acid, 3-ethoxypropylamine, and 4-fluorobenzaldehyde. The key steps may involve:
Condensation Reaction: Combining 2,4-dichlorobenzoic acid with 3-ethoxypropylamine under acidic or basic conditions to form an amide intermediate.
Aldol Condensation: Reacting the amide intermediate with 4-fluorobenzaldehyde in the presence of a base to form a β-hydroxy ketone.
Cyclization: Cyclizing the β-hydroxy ketone under acidic conditions to form the pyrrolone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-DICHLOROBENZOYL)-1-(3-ETHOXYPROPYL)-5-(4-FLUOROPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The chlorine atoms on the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,4-DICHLOROBENZOYL)-1-(3-ETHOXYPROPYL)-5-(4-FLUOROPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dichlorobenzoyl)-1-(3-ethoxypropyl)-5-(4-methylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 4-(2,4-Dichlorobenzoyl)-1-(3-ethoxypropyl)-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of 4-(2,4-DICHLOROBENZOYL)-1-(3-ETHOXYPROPYL)-5-(4-FLUOROPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom, for example, can enhance its metabolic stability and binding affinity to biological targets.
Properties
Molecular Formula |
C22H20Cl2FNO4 |
---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
(4Z)-4-[(2,4-dichlorophenyl)-hydroxymethylidene]-1-(3-ethoxypropyl)-5-(4-fluorophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H20Cl2FNO4/c1-2-30-11-3-10-26-19(13-4-7-15(25)8-5-13)18(21(28)22(26)29)20(27)16-9-6-14(23)12-17(16)24/h4-9,12,19,27H,2-3,10-11H2,1H3/b20-18- |
InChI Key |
HBSVILATFRENNP-ZZEZOPTASA-N |
Isomeric SMILES |
CCOCCCN1C(/C(=C(\C2=C(C=C(C=C2)Cl)Cl)/O)/C(=O)C1=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CCOCCCN1C(C(=C(C2=C(C=C(C=C2)Cl)Cl)O)C(=O)C1=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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